molecular formula C25H20N2O3 B4277547 4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid

4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid

Cat. No.: B4277547
M. Wt: 396.4 g/mol
InChI Key: WKYFCIGWIQNRQD-UHFFFAOYSA-N
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Description

4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid is an organic compound with a complex structure that includes a quinoline ring, a benzoic acid moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid methyl ester with sodium hydroxide in a solvent such as 1-butanol under reflux conditions . The reaction mass is heated to reflux temperature and stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Methyl-3-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical development.

Properties

IUPAC Name

4-methyl-3-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-15-7-10-17(11-8-15)23-14-20(19-5-3-4-6-21(19)26-23)24(28)27-22-13-18(25(29)30)12-9-16(22)2/h3-14H,1-2H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYFCIGWIQNRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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